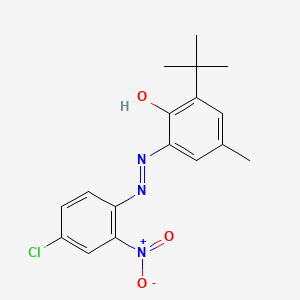
6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol
Cat. No. B1593721
Key on ui cas rn:
22617-04-5
M. Wt: 347.8 g/mol
InChI Key: VCXHQNDCECCAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04835284
Procedure details


97% sodium hydroxide 8.2 g was added and dissolved in a mixture of methanol 60 ml and water 20 ml. 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methylazobenzene 11.6 g was then added to the resultant solution at 50° to 60° C. over 30 minutes while stirring, and thereafter 2,3-dichloro-1,4-naphthoquinone 0.3 g and 9-fluorenone 0.4 g were added to the solution. Glucose 8 g was then added to the resultant mixture at 40° to 50° C. over two hours, and the mixture was stirred for one hour at the same temperature. As this result, almost all of the azobenzene disappeared to produce 2-(2-hydroxy-3-t-butyl-5-methylphenyl)-5-chlorobenzotriazole-N-oxide, thus Process (b) being completed.



Quantity
11.6 g
Type
reactant
Reaction Step Three

[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[N:13]=[N:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([C:22]([CH3:25])([CH3:24])[CH3:23])[C:16]=1[OH:26])([O-:5])=[O:4].ClC1C(=O)[C:30]2[C:35]([C:36](=[O:39])[C:37]=1Cl)=[CH:34]C=CC=2.C1[C:53]2C(=O)C3[C:46](=CC=CC=3)[C:45]=2[CH:44]=[CH:43]C=1.O=[CH:56][C@@H:57]([C@H:59]([C@@H:61]([C@@H:63]([CH2:65]O)[OH:64])O)O)O.N(C1C=CC=CC=1)=NC1C=CC=CC=1>CO.O>[OH:26][C:16]1[C:17]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][C:19]([CH3:21])=[CH:20][C:15]=1[N:14]1[N+:13]([O-:39])=[C:7]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:6]2=[N:3]1.[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:13]=[N:14][C:61]1[CH:59]=[C:57]([C:45]([CH2:44][CH3:43])([CH3:46])[CH3:53])[CH:56]=[C:65]([C:35]([CH2:36][CH3:37])([CH3:34])[CH3:30])[C:63]=1[OH:64])([O-:5])=[O:4] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)Cl)N=NC1=C(C(=CC(=C1)C)C(C)(C)C)O
|
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Step Five
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for one hour at the same temperature
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C=C1C(C)(C)C)C)N1N=C2C(=[N+]1[O-])C=CC(=C2)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)CC)C(C)(C)CC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
